[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine
Description
Properties
IUPAC Name |
[3-bromo-4-(oxan-4-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFLLVKYBTZPAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
A typical method to introduce bromine at the 3-position on a phenyl ring involves bromination of a suitably substituted precursor. For example, bromination of p-fluoronitrobenzene in acetic acid solvent with brominating agents such as bromine, bromate salts, or N-bromosuccinimide (NBS) under controlled temperature (15–60 °C) yields 3-bromo-4-fluoronitrobenzene as a solid precipitate after quenching in ice water.
| Parameter | Condition/Range |
|---|---|
| Starting material | p-Fluoronitrobenzene |
| Solvent | Acetic acid |
| Temperature | 15–60 °C |
| Brominating reagent | Bromine, bromate, or NBS |
| Reagent ratio (bromine:substrate) | 1.0–1.2:1 |
| Acetic acid to substrate molar ratio | 4.0–8.0:1 |
| Workup | Quench in ice water, filtration |
This bromination step yields a bromonitroarene intermediate, which is essential for subsequent functional group transformations.
The introduction of the oxan-4-yloxy group (a tetrahydropyranyl ether) is typically achieved via nucleophilic aromatic substitution or etherification reactions. In a related procedure, the substitution of a fluorine atom on the aromatic ring by an alkoxy group can be performed by reacting 3-bromo-4-fluoronitrobenzene with sodium alkoxide (e.g., sodium methoxide) in methanol solvent at 10–80 °C, yielding 3-bromo-4-methoxynitrobenzene.
For the oxan-4-yloxy group, a similar approach would involve reacting the bromonitroarene intermediate with the sodium salt of oxan-4-ol (tetrahydropyranol), under controlled temperature and stirring, to substitute the fluorine with the oxan-4-yloxy moiety.
| Parameter | Condition/Range |
|---|---|
| Starting material | 3-Bromo-4-fluoronitrobenzene |
| Solvent | Methanol |
| Temperature | 10–80 °C |
| Base | Sodium methoxide (or sodium oxan-4-olate) |
| Base to substrate molar ratio | 3.5–5.5:1 |
| Solvent volume to substrate molar ratio | 2000–6000 mL/mol |
| Workup | Quench in ice water, filtration |
This step yields the 3-bromo-4-(oxan-4-yloxy)nitrobenzene intermediate.
Reduction and Introduction of Methanamine Group
The nitro group on the aromatic ring is typically reduced to an amine to form the aniline derivative. Standard reduction methods include catalytic hydrogenation (e.g., H2 with Pd/C catalyst) or chemical reduction (e.g., Fe/HCl or SnCl2).
Following reduction, the benzyl position can be functionalized to introduce the methanamine substituent. One approach is to start from a benzaldehyde intermediate and perform reductive amination with ammonia or an amine source to obtain the methanamine group.
Alternatively, coupling reactions with 1-(oxan-4-yl)methanamine have been reported in the synthesis of related imidazo[1,5-a]pyridine derivatives, where the amine is introduced via amide bond formation followed by further transformations. Although this is a different scaffold, the methodology for introducing the oxan-4-ylmethylamine moiety can be adapted for the phenylmethanamine system.
| Step | Typical Conditions |
|---|---|
| Nitro reduction | H2, Pd/C, atmospheric pressure or chemical reduction (Fe/HCl) |
| Reductive amination | Benzaldehyde intermediate + ammonia/amine + reducing agent (NaBH3CN) |
| Alternative amide coupling | Carboxylic acid + 1-(oxan-4-yl)methanamine + coupling reagent (e.g., EDC, HATU) |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Bromination | p-Fluoronitrobenzene | Br2 or NBS, Acetic acid, 15–60 °C | 3-Bromo-4-fluoronitrobenzene |
| 2 | Etherification | 3-Bromo-4-fluoronitrobenzene | Sodium oxan-4-olate, Methanol, 10–80 °C | 3-Bromo-4-(oxan-4-yloxy)nitrobenzene |
| 3 | Nitro reduction | 3-Bromo-4-(oxan-4-yloxy)nitrobenzene | H2, Pd/C or Fe/HCl | 3-Bromo-4-(oxan-4-yloxy)aniline |
| 4 | Methanamine introduction | 3-Bromo-4-(oxan-4-yloxy)benzaldehyde or related intermediate | Reductive amination or amide coupling | [3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine |
Research Findings and Considerations
- The bromination and etherification steps require precise control of temperature and reagent ratios to maximize yield and selectivity, avoiding polybromination or side reactions.
- The use of sodium alkoxides in large solvent volumes ensures complete substitution of the fluorine atom by the oxan-4-yloxy group.
- Nitro group reduction must be carefully monitored to prevent over-reduction or degradation of sensitive ether groups.
- Introduction of the methanamine group via reductive amination is a versatile approach, allowing for high yields and purity.
- Coupling methods reported for related compounds involving 1-(oxan-4-yl)methanamine demonstrate the feasibility of incorporating the oxan-4-ylmethylamine moiety into aromatic systems.
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or amine derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. The bromine atom and the oxane ring contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
Table 1: Structural and Molecular Comparisons
Key Observations:
- Ether Ring Size : The oxan-4-yloxy (tetrahydropyran) group offers better conformational flexibility and metabolic resistance than smaller rings like oxetane (3-membered) or oxolane (tetrahydrofuran) .
- Positional Effects : Substitution at the 3-position (e.g., bromine) may sterically hinder interactions compared to 4-position substituents.
Table 2: Functional Group Impact on Properties
* Estimated using analogous structures and computational tools.
- Solubility : The oxan-4-yloxy group enhances aqueous solubility compared to methoxy or alkyl substituents.
- Stability : Brominated compounds may exhibit lower photostability than fluorinated analogues.
Biological Activity
[3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom and an oxane ring, which contribute to its unique reactivity and binding affinity. The structure can be represented as follows:
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
2. Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, it has been observed to suppress NF-κB expression while promoting pro-apoptotic factors such as p53 and Bax .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.25 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 0.5 | Inhibition of NF-κB and promotion of ROS production |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the bromine atom enhances its reactivity, potentially leading to the formation of phenolic or quinone derivatives upon oxidation, which may further contribute to its biological effects.
Case Study 1: Anticancer Effects on Breast Cancer Cells
A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that treatment with this compound resulted in significant apoptosis induction. The activation of caspases 9, 10, and 3/7 was confirmed, indicating a robust apoptotic response triggered by the compound .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [3-Bromo-4-(oxan-4-yloxy)phenyl]methanamine, and how can intermediates be purified effectively?
- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination, etherification, and amine functionalization. For example, brominated intermediates (e.g., 3-bromo-4-fluoroaniline analogs) may undergo nucleophilic substitution with oxane derivatives, followed by reduction to yield the methanamine group. Purification often employs column chromatography or recrystallization using solvents like methyl tert-butyl ether (MTBE) . Key challenges include regioselectivity in bromination steps, which can be addressed using directing groups or optimized reaction conditions.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : H/C NMR to verify bromine and oxane substituent positions.
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly when analyzing steric effects of the oxane ring .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns from bromine.
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of bromination in analogs of this compound?
- Methodological Answer : Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., boronic acids) to steer bromine placement, followed by deprotection .
- Computational modeling : Density Functional Theory (DFT) to predict reactive sites using InChI-derived molecular geometries .
- Temperature control : Lower temperatures (<0°C) to favor kinetic over thermodynamic products .
Q. What computational tools are recommended for studying the conformational flexibility of the oxane ring in this compound?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : To analyze oxane ring puckering and its impact on binding in drug-receptor interactions.
- Docking studies : Software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or transporters) .
- InChIKey validation : Cross-referencing computed structures with experimental data (e.g., PubChem entries) ensures accuracy .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. Mitigation strategies:
- Variable-temperature NMR : To detect conformational changes.
- Hirshfeld surface analysis : For crystallographic datasets to identify weak interactions (e.g., C–H···O) that stabilize specific conformers .
- Synchrotron-based crystallography : High-resolution data to refine atomic positions and resolve ambiguities .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility and bromine-related toxicity .
- Waste disposal : Segregate halogenated waste for incineration to avoid environmental release .
Applications in Drug Discovery
Q. What evidence supports the potential of this compound as a precursor for antimicrobial or CNS agents?
- Methodological Answer :
- Antimicrobial activity : Structural analogs (e.g., trifluoromethyl-substituted methanamines) show efficacy against Candida albicans and E. coli via membrane disruption .
- CNS targeting : The oxane ring’s ether oxygen may enhance blood-brain barrier penetration, as seen in related macrocyclic compounds .
- SAR studies : Modifying the bromine position or oxane ring size can optimize potency and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
